molecular formula C21H41N5 B8117903 Pyrimidyn-7

Pyrimidyn-7

Cat. No.: B8117903
M. Wt: 363.6 g/mol
InChI Key: CKRZZHPNUCLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidyn-7 is a novel, potent dual-action dynamin inhibitor with the chemical name N2-[2-(Dimethylamino)ethyl]-N4-dodecyl-6-methyl-2,4-pyrimidinediamine. It has a molecular weight of 363.59 g/mol and is known for its ability to competitively inhibit both GTP and phospholipid binding. This compound is unique in that it targets two distinct domains of dynamin, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidyn-7 involves several steps. One common method starts with the preparation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are then treated with malononitrile in the presence of sodium methoxide in methanol. This intermediate is then reacted with guanidine to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is usually supplied in a solution of dimethyl sulfoxide (DMSO) at a concentration of 50 mM .

Chemical Reactions Analysis

Types of Reactions

Pyrimidyn-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyrimidyn-7 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving dynamin inhibition, which is crucial for understanding cellular processes like endocytosis.

    Medicine: Investigated for its potential therapeutic applications in diseases where dynamin plays a role, such as neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mechanism of Action

Pyrimidyn-7 exerts its effects by competitively inhibiting the binding of GTP and phospholipids to the GTPase and PH domains of dynamin, respectively. This inhibition disrupts the normal function of dynamin, leading to the reversible inhibition of clathrin-mediated endocytosis and synaptic vesicle endocytosis in nerve terminals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidyn-7 is unique due to its dual-action mechanism, targeting two distinct domains of dynamin. This makes it a versatile tool in research, offering insights into cellular processes that other compounds may not provide .

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-dodecyl-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRZZHPNUCLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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